molecular formula C14H13NO4S B14711435 N-(Benzenesulfonyl)-4-methoxybenzamide CAS No. 22017-48-7

N-(Benzenesulfonyl)-4-methoxybenzamide

Cat. No.: B14711435
CAS No.: 22017-48-7
M. Wt: 291.32 g/mol
InChI Key: NKOOPWUVVICBSK-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonylbenzamide.

    Reduction: Formation of N-(benzenesulfonyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzenesulfonylbenzamides depending on the substituent used.

Scientific Research Applications

N-(Benzenesulfonyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-4-methoxybenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    N-(Benzenesulfonyl)-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(Benzenesulfonyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.

    N-(Benzenesulfonyl)-4-aminobenzamide: Features an amino group in place of the methoxy group.

Uniqueness

N-(Benzenesulfonyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

22017-48-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-methoxybenzamide

InChI

InChI=1S/C14H13NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)

InChI Key

NKOOPWUVVICBSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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